

# NNC 05-2090: A Comprehensive Scientific Review of a Dual-Action Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | NNC 05-2090 |           |
| Cat. No.:            | B10771031   | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

NNC 05-2090, a novel nipecotic acid derivative, has emerged as a significant investigational compound with a dual-action pharmacological profile. Initially characterized as a moderately selective inhibitor of the betaine/GABA transporter 1 (BGT-1), it has demonstrated anticonvulsant properties in preclinical models. More recently, and in a distinct therapeutic area, NNC 05-2090 has been identified as a potent antagonist of the neuromedin U receptor 2 (NMUR2), presenting a promising new avenue for the treatment of glioma. This technical guide provides a comprehensive review of the discovery and scientific literature surrounding NNC 05-2090, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

# Discovery and Initial Characterization as a GABA Transporter Inhibitor

NNC 05-2090, with the chemical name 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, was first described in the scientific literature in 1997 by researchers at Novo Nordisk.[1] It was identified as a novel derivative of nipecotic acid and was investigated for its ability to inhibit gamma-aminobutyric acid (GABA) transporters.[1][2] Unlike the selective GAT-1 inhibitor tiagabine, NNC 05-2090 was found to have a different profile, not



acting preferentially on GAT-1.[1][2] This early research established its role as a GABA uptake inhibitor with a notable selectivity for the BGT-1 transporter (also known as mGAT2 in mice).[3]

# **Quantitative Pharmacological Data**

The following tables summarize the key in vitro binding affinities, inhibitory concentrations, and in vivo efficacy data for **NNC 05-2090** as a GABA transporter inhibitor.

Table 1: In Vitro Pharmacology of NNC 05-2090



| Target                                                 | Parameter | Value        | Species       | Reference(s) |
|--------------------------------------------------------|-----------|--------------|---------------|--------------|
| GABA<br>Transporters                                   |           |              |               |              |
| human BGT-1<br>(hBGT-1)                                | Ki        | 1.4 μΜ       | Human         | [4]          |
| mouse GAT-2<br>(mGAT2)                                 | Ki        | 1.4 μΜ       | Mouse         | [3]          |
| human GAT-1<br>(hGAT-1)                                | Ki        | 19 μΜ        | Human         |              |
| human GAT-2<br>(hGAT-2)                                | Ki        | 41 μΜ        | Human         |              |
| human GAT-3<br>(hGAT-3)                                | Ki        | 15 μΜ        | Human         |              |
| Rat Cortex Synaptosomes ([3H]GABA uptake)              | IC50      | 4.4 ± 0.8 μM | Rat           | [5]          |
| Rat Inferior Colliculus Synaptosomes ([3H]GABA uptake) | IC50      | 2.5 ± 0.7 μM | Rat           | [5]          |
| Other<br>Transporters                                  |           |              |               |              |
| Serotonin<br>Transporter                               | IC50      | 5.29 μΜ      | Not Specified | [4]          |
| Noradrenaline<br>Transporter                           | IC50      | 7.91 μΜ      | Not Specified | [4]          |
| Dopamine<br>Transporter                                | IC50      | 4.08 μΜ      | Not Specified | [4]          |



| Receptor Binding        |          |         |     |     |
|-------------------------|----------|---------|-----|-----|
| α1-Adrenoceptor         | Affinity | 266 nM  | Rat | [5] |
| D2 Dopamine<br>Receptor | Affinity | 1632 nM | Rat | [5] |

Table 2: In Vivo Anticonvulsant Activity of NNC 05-2090

| Seizure<br>Model                                        | Species    | Route of<br>Administrat<br>ion | Endpoint                                           | ED50                                | Reference(s |
|---------------------------------------------------------|------------|--------------------------------|----------------------------------------------------|-------------------------------------|-------------|
| Sound-<br>Induced<br>Seizures<br>(tonic<br>convulsions) | DBA/2 Mice | Intraperitonea<br>I (i.p.)     | Inhibition of<br>tonic<br>convulsions              | 6 μmol/kg                           | [5]         |
| Sound- Induced Seizures (clonic convulsions)            | DBA/2 Mice | Intraperitonea<br>I (i.p.)     | Inhibition of clonic convulsions                   | 19 μmol/kg                          | [5]         |
| Maximal<br>Electroshock<br>(MES) Test                   | Mice       | Intraperitonea<br>I (i.p.)     | Antagonism<br>of tonic<br>hindlimb<br>extension    | 73 μmol/kg                          | [5]         |
| Amygdala<br>Kindled<br>Seizures                         | Rats       | Intraperitonea<br>I (i.p.)     | Reduction in<br>generalized<br>seizure<br>severity | Significant at<br>72-242<br>µmol/kg | [5]         |

# Experimental Protocols In Vitro GABA Uptake Assay in Synaptosomes

### Foundational & Exploratory





This protocol is a generalized representation based on the methodologies described in the cited literature for measuring GABA uptake in isolated nerve terminals (synaptosomes).[6][7][8] [9][10]

#### • Synaptosome Preparation:

- Male Wistar rats are euthanized, and the cerebral cortex and inferior colliculus are rapidly dissected and placed in ice-cold sucrose solution (0.32 M).
- The tissue is homogenized in the sucrose solution using a glass-Teflon homogenizer.
- The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
- The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.

#### [3H]GABA Uptake Assay:

- Synaptosomes (at a specific protein concentration) are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) in the physiological buffer.
- Various concentrations of NNC 05-2090 or a vehicle control are added to the synaptosomal suspension.
- The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [3H]GABA.
- The incubation is carried out for a defined period (e.g., 5-15 minutes) at 37°C.
- The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
- The radioactivity retained on the filters, representing the amount of [3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.



 IC50 values are calculated by non-linear regression analysis of the concentrationresponse curves.

#### In Vivo Anticonvulsant Models

The following are generalized protocols for the in vivo seizure models used to evaluate the anticonvulsant activity of **NNC 05-2090**.[11][12][13][14][15]

- Maximal Electroshock (MES) Test in Mice:
  - Male albino mice are used for the study.
  - NNC 05-2090 is administered intraperitoneally (i.p.) at various doses.
  - At the time of peak effect (predetermined), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
  - The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
  - The ability of NNC 05-2090 to prevent the tonic hindlimb extension is considered a
    positive anticonvulsant effect.
  - The ED50 (the dose effective in protecting 50% of the animals) is calculated using probit analysis.
- Sound-Induced Seizures in DBA/2 Mice:
  - DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.
  - NNC 05-2090 is administered i.p. at various doses.
  - At the time of peak effect, the mice are placed in a sound-attenuated chamber and exposed to a high-intensity auditory stimulus (e.g., a bell or a specific frequency tone).
  - The animals are observed for the occurrence of wild running, clonic seizures, and tonic seizures.



- The ability of **NNC 05-2090** to prevent each phase of the seizure is recorded.
- The ED50 for protection against each seizure component is calculated.

# Visualization of Signaling Pathways and Experimental Workflows GABAergic Synapse and the Effect of NNC 05-2090

Caption: NNC 05-2090 inhibits GABA reuptake primarily at BGT-1 on glial cells.

**Experimental Workflow for In Vitro GABA Uptake Assay** 





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of NNC 05-2090 on GABA uptake.



# A New Frontier: NNC 05-2090 as a Neuromedin U Receptor 2 (NMUR2) Antagonist for Glioma Treatment

In a significant recent development, research presented in April 2025 has identified a novel mechanism of action for **NNC 05-2090** as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2).[16][17] This discovery has opened up a new potential therapeutic application for **NNC 05-2090** in the treatment of glioma, a highly aggressive form of brain cancer.[16][17]

Studies have shown that NMUR2 is highly expressed in glioma tissue and that its overexpression promotes cancer cell proliferation and migration.[16][17] Through a screening of a library of repurposing drugs, **NNC 05-2090** was identified as a specific antagonist of NMUR2.[16][17]

# NMUR2 Signaling Pathway in Glioma and the Effect of NNC 05-2090

The proposed signaling pathway for NMUR2 in glioma cells involves the activation of the STAT5 transcription factor.[18][19] **NNC 05-2090**, by antagonizing NMUR2, inhibits this downstream signaling cascade, leading to reduced cell cycle progression.[18][19]





Click to download full resolution via product page

Caption: NNC 05-2090 antagonizes NMUR2, inhibiting the STAT5 pathway in glioma.



# Experimental Workflow for the Discovery of NNC 05-2090 as an NMUR2 Antagonist





Click to download full resolution via product page

Caption: Workflow for the identification of **NNC 05-2090** as an NMUR2 antagonist.

## **Conclusion and Future Directions**

NNC 05-2090 is a fascinating investigational compound with a dual mechanism of action that has been elucidated over several decades of research. Its initial characterization as a BGT-1 selective GABA uptake inhibitor with anticonvulsant properties provides a solid foundation for its potential use in neurological disorders characterized by GABAergic dysfunction. The more recent discovery of its potent antagonism of the NMUR2 receptor has unveiled an exciting and unexpected therapeutic opportunity in the field of oncology, specifically for the treatment of glioma.

For researchers, scientists, and drug development professionals, **NNC 05-2090** represents a valuable tool for probing the physiological roles of both BGT-1 and NMUR2. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more advanced preclinical models. The synergistic effects observed with temozolomide in glioma models are particularly encouraging and suggest that **NNC 05-2090** could be a valuable component of combination therapies. The continued investigation of this dual-action compound holds significant promise for advancing our understanding and treatment of both epilepsy and cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. | BioWorld [bioworld.com]
- 3. 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]

### Foundational & Exploratory





- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 14. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant Activity of trans-Anethole in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. RETRACTED: Pharmacological blockade of NMUR2 suppresses the growth of human glioma cells in vivo through the inhibition of STAT5-mediated transcriptional activation of cell-cycle associated genes | Sciety [sciety.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NNC 05-2090: A Comprehensive Scientific Review of a Dual-Action Investigational Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771031#nnc-05-2090-discovery-and-scientific-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com